molecular formula C14H19NO3 B511872 4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid CAS No. 696631-25-1

4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid

Cat. No.: B511872
CAS No.: 696631-25-1
M. Wt: 249.3g/mol
InChI Key: QBHPCIWSMMDBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid is an organic compound with the molecular formula C14H19NO3 This compound is known for its unique structure, which includes a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent . Another method involves the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromophthalimide typically yields brominated derivatives .

Scientific Research Applications

4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is the reactive species . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid is unique due to its specific phenylbutan-2-ylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

696631-25-1

Molecular Formula

C14H19NO3

Molecular Weight

249.3g/mol

IUPAC Name

4-oxo-4-(4-phenylbutan-2-ylamino)butanoic acid

InChI

InChI=1S/C14H19NO3/c1-11(15-13(16)9-10-14(17)18)7-8-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

QBHPCIWSMMDBAD-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC(=O)O

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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